![molecular formula C11H12N2O3 B12560234 Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate CAS No. 144055-02-7](/img/structure/B12560234.png)
Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a carbamate group. This compound is of interest in various fields, including organic synthesis, materials science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate typically involves the reaction of methyl N-phenyl carbamate with an appropriate isocyanate precursor. One common method is the catalytic decomposition of methyl N-phenyl carbamate using a bismuth oxide (Bi2O3) catalyst. The reaction is carried out at elevated temperatures, often around 723 K, in the presence of o-dichlorobenzene as a solvent . The optimized conditions include a catalyst-to-substrate ratio of 0.05 and a reaction time of 60 minutes, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The phenyl ring can undergo oxidation reactions, while the carbamate group can be reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are commonly used to react with the isocyanate group.
Oxidizing Agents: Agents such as potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is often employed for reduction reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the carbamate group.
科学的研究の応用
Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of urea-based pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The molecular targets include amino groups on proteins and nucleic acids, which can result in the modification of their function and activity.
類似化合物との比較
Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the carbamate group.
Methyl N-Phenyl Carbamate: Precursor in the synthesis of Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate.
Urea Derivatives: Compounds with similar reactivity due to the presence of the isocyanate group.
Uniqueness
This compound is unique due to the combination of the isocyanate and carbamate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
144055-02-7 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22 g/mol |
IUPAC名 |
methyl N-[[3-(isocyanatomethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C11H12N2O3/c1-16-11(15)13-7-10-4-2-3-9(5-10)6-12-8-14/h2-5H,6-7H2,1H3,(H,13,15) |
InChIキー |
OOJCFLOUYUWLQI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCC1=CC(=CC=C1)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
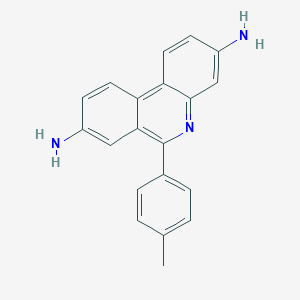
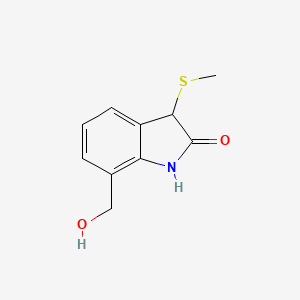
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
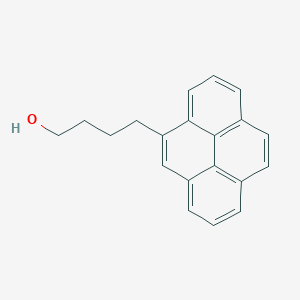
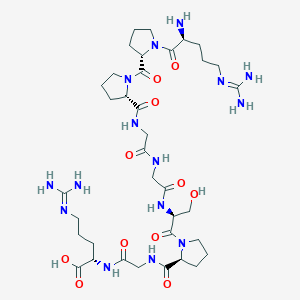
![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
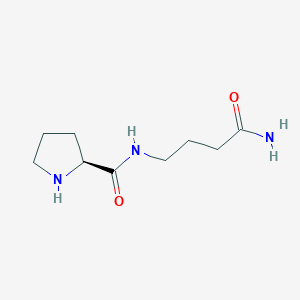
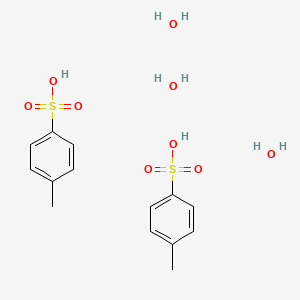
![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
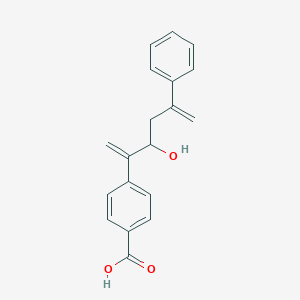
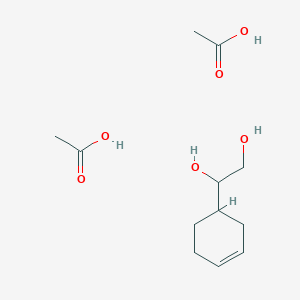
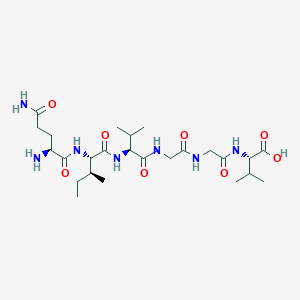
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)
